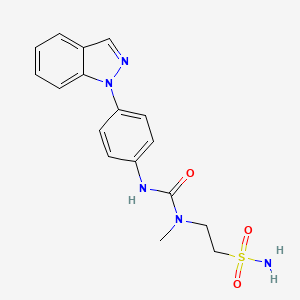![molecular formula C16H11F4NO2 B7434409 N-[(5-fluoro-1-benzofuran-2-yl)methyl]-3-(trifluoromethoxy)aniline](/img/structure/B7434409.png)
N-[(5-fluoro-1-benzofuran-2-yl)methyl]-3-(trifluoromethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-fluoro-1-benzofuran-2-yl)methyl]-3-(trifluoromethoxy)aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BTF or BTF-1 and is a potent inhibitor of histone deacetylase (HDAC). In
作用機序
BTF exerts its biological effects by inhibiting the activity of HDAC, which is an enzyme that regulates gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC, BTF promotes the acetylation of histones, leading to changes in gene expression patterns that can result in cell cycle arrest, apoptosis, and other cellular responses. BTF has also been shown to inhibit the activity of other enzymes, such as DNA methyltransferase and protein kinase C, which may contribute to its biological effects.
Biochemical and Physiological Effects:
BTF has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, BTF induces cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. BTF also inhibits the migration and invasion of cancer cells by modulating the expression of genes involved in cell adhesion and motility. In neuronal cells, BTF protects against oxidative stress and inflammation by upregulating the expression of antioxidant and anti-inflammatory genes. BTF has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In vascular cells, BTF modulates the expression of genes involved in vascular function and inflammation, leading to improved vascular function and reduced inflammation.
実験室実験の利点と制限
One of the main advantages of BTF for lab experiments is its potency and specificity as an HDAC inhibitor. BTF has been shown to be more potent than other HDAC inhibitors, such as vorinostat and valproic acid, in inhibiting the activity of HDAC. BTF also has a high selectivity for HDAC over other enzymes, which reduces the risk of off-target effects. However, one of the limitations of BTF is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings. BTF also has a relatively short half-life in vivo, which may require frequent dosing or the use of sustained-release formulations for therapeutic applications.
将来の方向性
There are several future directions for the study of BTF and its potential applications. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of BTF for therapeutic use. Another area of interest is the exploration of BTF as a potential therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis, where HDAC inhibitors have shown promise in preclinical studies. Additionally, the combination of BTF with other drugs or therapies, such as chemotherapy or immunotherapy, may enhance its efficacy and reduce the risk of drug resistance. Further studies are also needed to elucidate the molecular mechanisms underlying the biological effects of BTF and to identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of BTF involves several steps, starting with the reaction of 5-fluoro-2-nitrobenzaldehyde with 2-hydroxybenzyl alcohol to form 5-fluoro-2-(2-hydroxybenzylidene)benzofuran. This intermediate is then reacted with 3-(trifluoromethoxy)aniline in the presence of a catalyst to produce BTF. The yield of BTF can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
科学的研究の応用
BTF has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of BTF is in cancer research, where it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BTF has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect neuronal cells from oxidative stress and inflammation. Additionally, BTF has been explored as a potential therapeutic agent for cardiovascular diseases, such as hypertension and atherosclerosis, by modulating the expression of genes involved in vascular function and inflammation.
特性
IUPAC Name |
N-[(5-fluoro-1-benzofuran-2-yl)methyl]-3-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4NO2/c17-11-4-5-15-10(6-11)7-14(22-15)9-21-12-2-1-3-13(8-12)23-16(18,19)20/h1-8,21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEHXYIGJRXRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NCC2=CC3=C(O2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-fluoro-1-benzofuran-2-yl)methyl]-3-(trifluoromethoxy)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[6-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434327.png)
![3-[6-[[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434335.png)
![tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate](/img/structure/B7434338.png)

![methyl 4-oxo-3-[(2-oxo-1H-pyridin-3-yl)methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B7434359.png)

![(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone](/img/structure/B7434390.png)
![N-[4-(pyrimidin-2-ylamino)phenyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B7434394.png)
![Methyl 2-bromo-4-[[5-(oxolan-2-yl)oxolane-2-carbonyl]amino]benzoate](/img/structure/B7434399.png)
![methyl 5-chloro-2-[[2-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-2-oxoacetyl]amino]benzoate](/img/structure/B7434407.png)
![5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7434413.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide](/img/structure/B7434417.png)
![N-[(4-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434431.png)
![1-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B7434432.png)